N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenoxypropanamide

Description

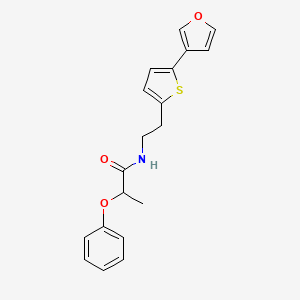

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenoxypropanamide is a synthetic organic compound characterized by a hybrid heterocyclic scaffold combining thiophene and furan moieties. The molecule features a thiophene ring substituted at the 5-position with a furan-3-yl group, connected via an ethyl linker to a propanamide backbone with a phenoxy substituent at the 2-position.

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-14(23-16-5-3-2-4-6-16)19(21)20-11-9-17-7-8-18(24-17)15-10-12-22-13-15/h2-8,10,12-14H,9,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWGTSDMJWOUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=C(S1)C2=COC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that both indole and thiophene derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, making them potential targets for therapeutic intervention.

Mode of Action

Similar compounds, such as indole and thiophene derivatives, are known to interact with their targets in a way that modulates the target’s function. This interaction can lead to changes in cellular processes and can have therapeutic effects.

Biochemical Pathways

Compounds with similar structures, such as indole and thiophene derivatives, have been shown to affect a variety of biochemical pathways. These pathways can lead to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenoxypropanamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings, including synthesis methods, biological assays, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of furan and thiophene derivatives with phenoxypropanamide precursors. The specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.

Research indicates that this compound may exhibit various biological activities, primarily through modulation of specific receptors or enzymes involved in cellular signaling pathways. Notably, its structure suggests potential interactions with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives containing furan and thiophene rings have shown promise in inhibiting tumor cell proliferation in vitro. The compound's efficacy against various cancer cell lines is summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF7 | 20 | Inhibition of cell cycle progression |

| A549 | 18 | Disruption of mitochondrial function |

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains has shown varying degrees of inhibition, indicating its potential as a lead compound for developing new antibiotics.

Case Studies

- In Vivo Studies : A recent study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an effective anticancer agent.

- Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics, with a half-life suitable for therapeutic applications. Further investigations into its bioavailability are ongoing.

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound’s closest structural analogs include:

Key Observations :

- Thiophene Derivatives : Substitution at the 5-position of the thiophene ring (e.g., bromo, methylthio) enhances antibacterial activity, particularly against Gram-positive bacteria . The target compound’s furan-3-yl substituent on thiophene may alter electronic properties or steric interactions compared to these analogs.

- Furan-Containing Amides: N-(furan-2-ylmethyl)-3-phenylpropanamide shares a furan moiety but lacks the thiophene-ethyl linker and phenoxy group. This difference likely impacts target selectivity and bioavailability.

- Opioid Analogs : Thiophene fentanyl highlights the versatility of thiophene in diverse pharmacological contexts but diverges significantly in backbone structure and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.